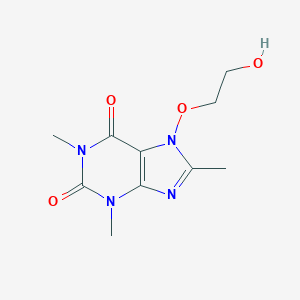
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine, commonly known as Theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for decades as a bronchodilator, but it also has other pharmacological effects that make it a subject of ongoing research.
Mechanism Of Action
Theophylline works by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation and bronchodilation. Theophylline also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Biochemical And Physiological Effects
Theophylline has a wide range of biochemical and physiological effects. It increases heart rate and cardiac output, dilates blood vessels, and increases diuresis. Theophylline also has effects on the central nervous system, including increased alertness and decreased fatigue. Theophylline has been shown to increase the production of surfactant in the lungs, which can improve lung function in premature infants with respiratory distress syndrome.
Advantages And Limitations For Lab Experiments
Theophylline has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. Theophylline is also relatively stable and can be stored for long periods of time. However, Theophylline has limitations in lab experiments as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life and can be rapidly metabolized by the liver, which can complicate dosing.
Future Directions
There are several potential future directions for Theophylline research. One area of interest is the use of Theophylline in combination with other drugs for the treatment of respiratory diseases. Another potential direction is the investigation of Theophylline as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Theophylline may also have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications of Theophylline.
Conclusion:
In conclusion, Theophylline is a methylxanthine drug that has been used for decades as a bronchodilator. It has a wide range of pharmacological effects and has been investigated for its potential use in the treatment of other diseases. Theophylline has advantages and limitations for lab experiments, and there are several potential future directions for research. Theophylline remains an important subject of ongoing research in the scientific community.
Synthesis Methods
Theophylline is synthesized from xanthine, which is found in many plants, including tea leaves and coffee beans. The synthesis of Theophylline involves the alkylation of xanthine with ethylene oxide to produce 7-(2-Hydroxyethoxy)-1,3-dimethylxanthine, which is then methylated to produce Theophylline.
Scientific Research Applications
Theophylline has been extensively studied for its pharmacological effects. It has been shown to have bronchodilator, anti-inflammatory, and immunomodulatory effects. Theophylline has also been investigated for its potential use in the treatment of other diseases such as heart failure, renal failure, and neurological disorders.
properties
CAS RN |
19774-85-7 |
|---|---|
Product Name |
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine |
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6-11-8-7(14(6)18-5-4-15)9(16)13(3)10(17)12(8)2/h15H,4-5H2,1-3H3 |
InChI Key |
SNNMBEAKYQMGOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
synonyms |
7-(beta-Hydroxyaethoxy)-8-methyltheophyllin [German] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
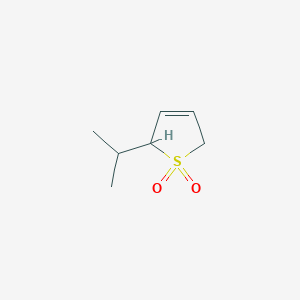
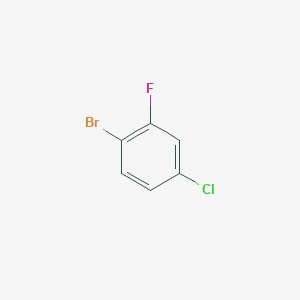
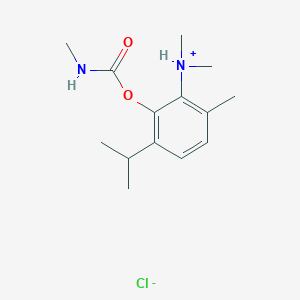
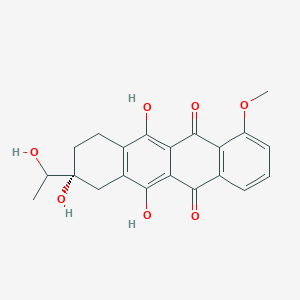
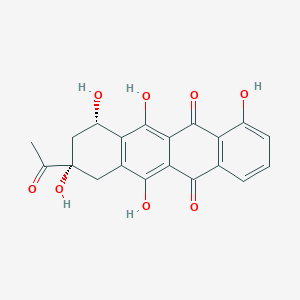
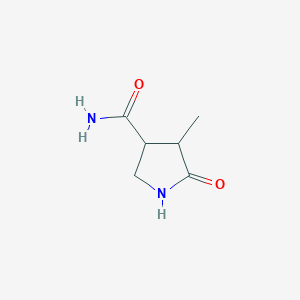
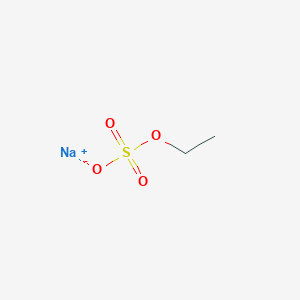
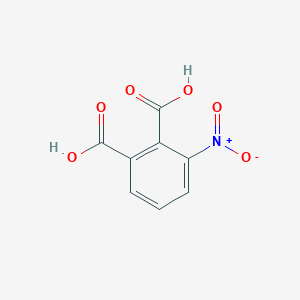
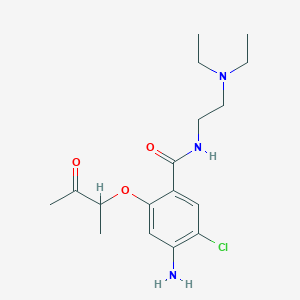
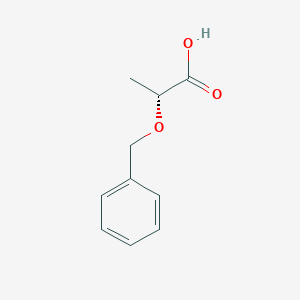
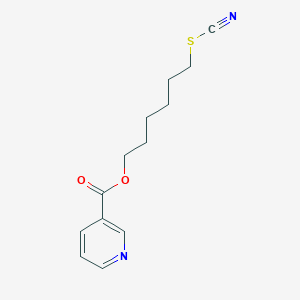
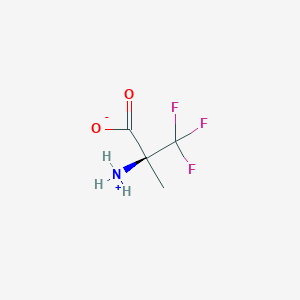
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)